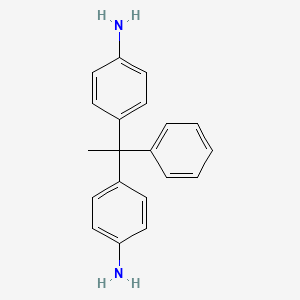![molecular formula C23H24O B14722307 1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene CAS No. 10357-72-9](/img/structure/B14722307.png)
1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is an organic compound with the molecular formula C23H24O It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene typically involves the reaction of 4-tert-butoxybenzaldehyde with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the formation of the methylene bridge between the benzene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxybenzophenone, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
(4-tert-Butoxyphenyl)methanamine: This compound shares the tert-butoxyphenyl group but differs in its overall structure and functional groups.
4-(Trifluoromethyl)benzylamine: Another compound with a similar benzene ring structure but different substituents.
Uniqueness
1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is unique due to its specific combination of a tert-butoxy group and a methylene bridge linking two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
10357-72-9 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H24O/c1-23(2,3)24-21-16-14-20(15-17-21)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3 |
Clave InChI |
VOXJGTHQOUDQKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


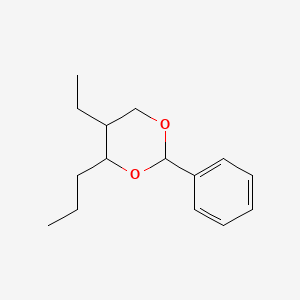

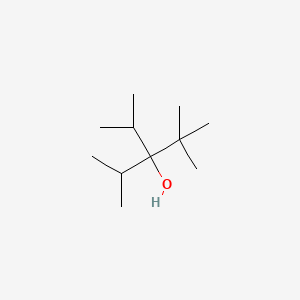
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
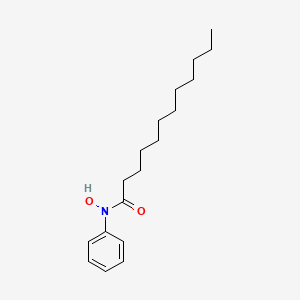
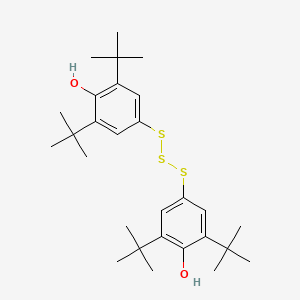
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)

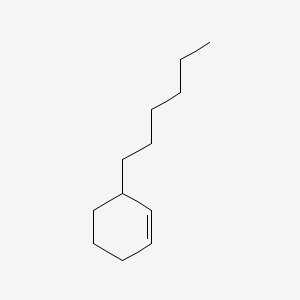
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)



